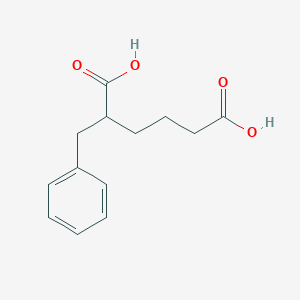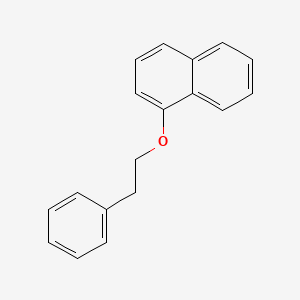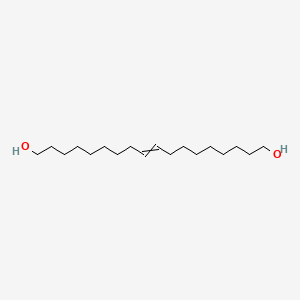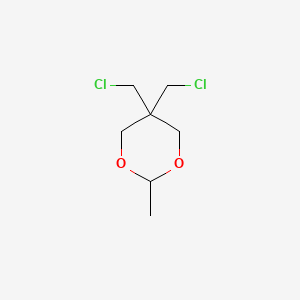
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12Cl2O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane typically involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Hydrochloric acid
Solvent: Water or an organic solvent like dichloromethane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxanes with various functional groups.
Oxidation: Formation of dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dioxane derivatives with reduced functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and interactions.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
作用機序
The mechanism of action of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the dioxane ring, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2-methyl-1,3-dioxane
- 2,3-Pentamethylene-bis-5,5-bis(chloromethyl)-1,3-dioxane
Comparison:
- Reactivity: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane is more reactive than its dimethyl counterpart due to the presence of the methyl group at the 2-position, which can influence the electronic environment of the chloromethyl groups.
- Stability: The presence of different substituents can affect the stability of the compound, with bulkier groups providing steric hindrance and potentially increasing stability.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound makes it particularly suitable for specific synthetic and industrial applications.
特性
CAS番号 |
13727-37-2 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC名 |
5,5-bis(chloromethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-6-10-4-7(2-8,3-9)5-11-6/h6H,2-5H2,1H3 |
InChIキー |
DHZPQCFLSSFSAH-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(CO1)(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


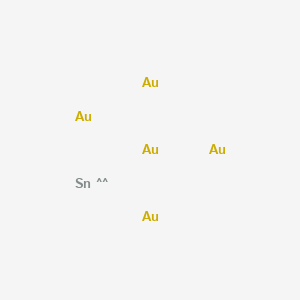
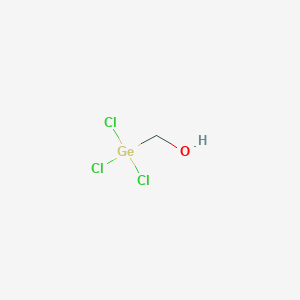
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
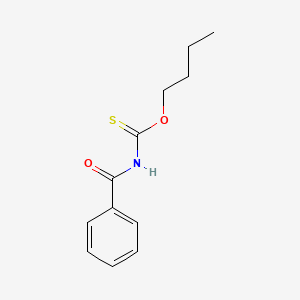
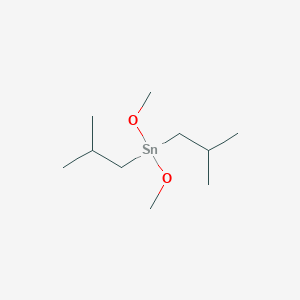
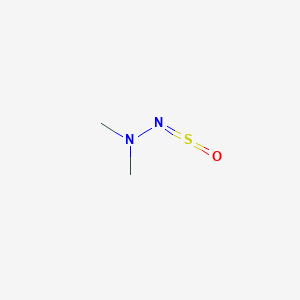
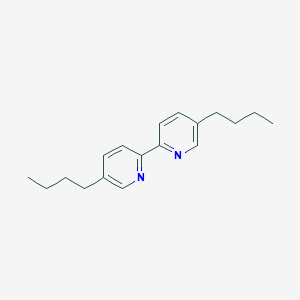
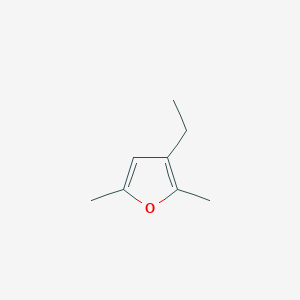
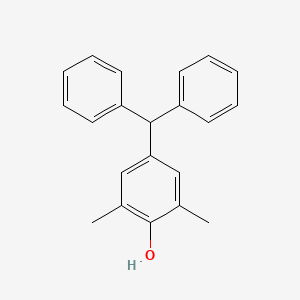
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
